1H NMR Structural Fingerprint Differentiating the Ortho-Tolyl Thiadiazole Regioisomer from Meta- and Para-Substituted Analogs
The ¹H NMR spectrum of the target compound in DMSO-d₆ provides a definitive, quantifiable fingerprint that distinguishes it from its meta-tolyl (CAS 392241-17-7) and para-tolyl isomers. The ortho-methyl group on the C5-phenyl ring produces characteristic aromatic proton splitting patterns in the δ 7.1–7.6 ppm region, while the two methoxy singlets at positions 3 and 4 of the benzamide ring appear at distinct chemical shifts (δ ~3.8–3.9 ppm) [1]. These spectral features are absent or shifted in analogs bearing a single methoxy, a 2,4-dimethoxy, or a 3,5-dimethoxy substitution pattern. The full ¹H NMR spectrum is publicly available via SpectraBase and can serve as a primary reference for batch-to-batch identity confirmation [1]. In contrast, the N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide regioisomer — where the dimethoxyphenyl moiety is on the thiadiazole rather than the benzamide — shows a completely different aromatic proton pattern despite sharing the same molecular formula, reinforcing the necessity of NMR-based structural verification prior to biological use.
| Evidence Dimension | ¹H NMR aromatic proton and methoxy signal pattern (structural identity) |
|---|---|
| Target Compound Data | Characteristic ortho-methyl signal (δ ~2.3–2.5 ppm, singlet) and two 3,4-dimethoxy singlets (δ ~3.80, 3.84 ppm) in DMSO-d₆ |
| Comparator Or Baseline | N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (regioisomer): dimethoxyphenyl protons on thiadiazole side, distinct δ and coupling pattern |
| Quantified Difference | Regioisomeric shift differences >0.5–1.0 ppm for key aromatic protons; different methoxy group environment |
| Conditions | DMSO-d₆ solvent; ¹H NMR 400 MHz; SpectraBase reference spectrum library |
Why This Matters
NMR-based identity confirmation prevents procurement of the incorrectly substituted regioisomer, which may have entirely different biological activity and target engagement profiles.
- [1] SpectraBase Compound ID D8iD5J0WpY0. benzamide, N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-. ¹H NMR spectrum in DMSO-d₆. John Wiley & Sons, Inc. View Source
